molecular formula C7H14O3 B1456381 (5,5-Dimethyl-1,4-dioxan-2-yl)methanol CAS No. 54321-57-2

(5,5-Dimethyl-1,4-dioxan-2-yl)methanol

Cat. No. B1456381
Key on ui cas rn: 54321-57-2
M. Wt: 146.18 g/mol
InChI Key: SOCKUQSAFVTHAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778951B2

Procedure details

2-Methyl-2-(oxiran-2-ylmethoxy)propan-1-ol (870 mg, 5.95 mmol) and 10-CSA (207 mg, 15%) were dissolved in DCM (70 mL) and stirred at ambient temperature for 24 hr. More 10-CSA (100 mg) was added and the solution was stirred overnight. Saturated NaHCO3 solution was added. The two layers were separated and the aqueous layer was extracted twice with DCM. The organic layers were combined, dried over Na2SO4 and concentrated to give the product as a colorless oil (750 mg, 86%). 1H NMR (400 MHz, CDCl3) δ ppm 3.69-3.74 (1H, m), 3.52-3.64 (5H, m), 3.43 (1H, dd, J=11.6, 0.8 Hz), 2.57 (1H, br s), 1.32 (3H, s), 1.13 (3H, s).
Name
2-Methyl-2-(oxiran-2-ylmethoxy)propan-1-ol
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O:6][CH2:7][CH:8]1[CH2:10][O:9]1)([CH3:5])[CH2:3][OH:4].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl.CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O>[CH3:1][C:2]1([CH3:5])[CH2:3][O:4][CH:8]([CH2:10][OH:9])[CH2:7][O:6]1 |f:2.3|

Inputs

Step One
Name
2-Methyl-2-(oxiran-2-ylmethoxy)propan-1-ol
Quantity
870 mg
Type
reactant
Smiles
CC(CO)(C)OCC1OC1
Name
Quantity
207 mg
Type
reactant
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(OCC(OC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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